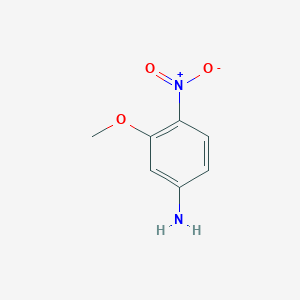

3-甲氧基-4-硝基苯胺

描述

3-Methoxy-4-nitroaniline is an organic compound that falls under the class of nitroanilines. It is used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds . It is also an important inducer of CYP1A2 due to its small molecular size .

Synthesis Analysis

The synthesis of 4-methoxy-2-nitroaniline involves the use of various experimental conditions. A high-performance thin-layer chromatography (HPTLC) method has been developed for the identification and determination of 4-methoxy-2-nitroaniline impurity present in omeprazole .Molecular Structure Analysis

The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system. The obtained unit cell parameters are a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° .Chemical Reactions Analysis

The degradation of 4-methoxy-2-nitroaniline by Fenton oxidation has been studied to obtain more insights into the reaction mechanism involved in the oxidation of 4-methoxy-2-nitroaniline .科学研究应用

Synthesis of Dyes and Pigments

3-Methoxy-4-nitroaniline is utilized in the chemical industry as an intermediate for the synthesis of various dyes and pigments. These dyes and pigments are then applied in a wide range of products, from textiles to inks, enhancing their color properties .

Molluscicidal Agent

This compound has been shown to act as a molluscicidal agent. It is used to control or eliminate mollusks, which can be pests in agricultural and aquatic settings .

Hemolytic Anemia Studies

In medical research, 3-Methoxy-4-nitroaniline has been used in studies related to hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made .

Textile Industry Applications

The compound finds its use in the textile industry, particularly in dyeing cotton and printing processes. It is known for producing yellow tattoo inks, enamels for toys, emulsion paints, and traffic paints .

作用机制

Target of Action

3-Methoxy-4-nitroaniline is an organic compound that is widely used in various industries, including the dye and pharmaceutical industries Similar compounds such as nitroanilines have been used as spectrophotometric reagents for the determination of ethinylestradiol (ete), a medication used in birth control pills and menopausal hormone therapy .

Mode of Action

It is known that nitroanilines can undergo various reactions such as coupling and condensation, enabling the synthesis of new compounds . In the case of spectrophotometric determination of ETE, the determinations were based on absorbance measurements of the reaction product obtained from the coupling of each diazotized nitroaniline with ETE .

Biochemical Pathways

The degradation process involves multiple steps and results in the formation of various by-products .

Pharmacokinetics

It’s known that similar compounds like 2-methoxy-4-nitroaniline predominantly undergo urinary excretion, exhibit low tissue distribution, and relatively slow clearance .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methoxy-4-nitroaniline. For instance, the pH of the solution can affect the overall efficiency of the reaction . More research is needed to fully understand how various environmental factors influence the action of 3-Methoxy-4-nitroaniline.

安全和危害

未来方向

属性

IUPAC Name |

3-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUHWSGOORVDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373125 | |

| Record name | 3-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16292-88-9 | |

| Record name | 3-Methoxy-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16292-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

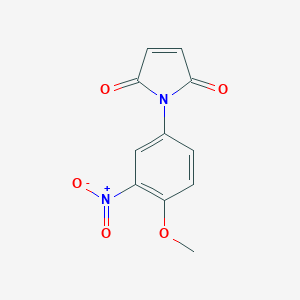

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

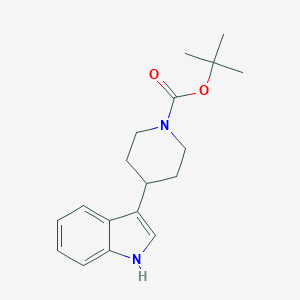

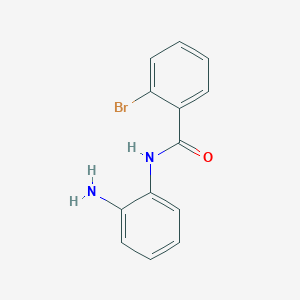

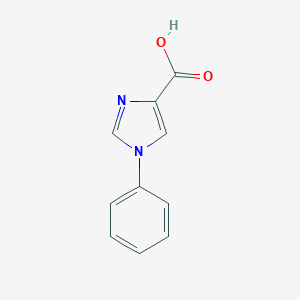

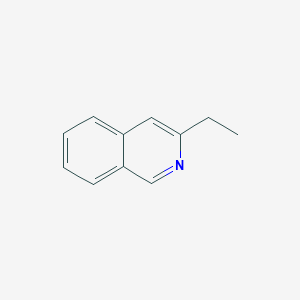

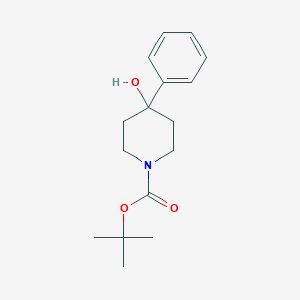

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)